(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 1-methylimidazolidin-2-one under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the phenyl ring or the imidazolidinone core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE: shares structural similarities with other imidazolidinone derivatives and phenylmethylenes.
Uniqueness:
- The presence of the dimethoxyphenyl group and the specific configuration of the imidazolidinone core confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules.
Comparison with Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have applications in dye and herbicide production.
Knoevenagel Condensation Products: These compounds are synthesized through the Knoevenagel reaction and have diverse applications in organic synthesis.
This detailed article provides a comprehensive overview of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1-methylimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-9(12(17)15-13(16)14)6-8-4-5-10(18-2)11(7-8)19-3/h4-7H,1-3H3,(H2,14,15,17)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWAUTLDAMSCLA-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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